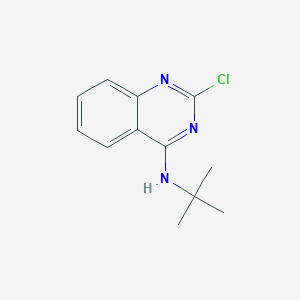

N-tert-butyl-2-chloroquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-chloroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-12(2,3)16-10-8-6-4-5-7-9(8)14-11(13)15-10/h4-7H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHYMEQRLYTMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Tert Butyl 2 Chloroquinazolin 4 Amine and Its Analogs

Precursors and Starting Materials for Quinazoline (B50416) Synthesis

Utilization of Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are fundamental building blocks in the synthesis of quinazolines. One common approach involves the reaction of anthranilic acid with a suitable cyclizing agent to form the quinazoline ring system. For instance, ortho-aminobenzoic acid can react with potassium cyanate to produce 2,4-quinazolinedione. This intermediate can then undergo chlorination to yield 2,4-dichloroquinazoline (B46505), a key precursor for the target molecule.

Application of 2,4-Dichloroquinazoline as a Key Intermediate

2,4-Dichloroquinazoline is a pivotal intermediate in the synthesis of a wide array of 4-aminoquinazoline derivatives, including N-tert-butyl-2-chloroquinazolin-4-amine. This precursor is typically synthesized by the chlorination of 2,4-quinazolinedione using reagents such as phosphorus oxychloride. The two chlorine atoms on the quinazoline ring have different reactivities, which is exploited to achieve selective substitution.

Role of 4-Chloroquinazoline (B184009) in Selective Functionalization

While 2,4-dichloroquinazoline is a common starting point, 4-chloroquinazoline itself can also serve as a valuable intermediate for selective functionalization at the 4-position. The chlorine atom at C4 is highly susceptible to nucleophilic attack, allowing for the introduction of various amine substituents. This approach is particularly useful when the desired final product does not require a substituent at the 2-position or when the 2-position is functionalized prior to the introduction of the 4-amino group.

Classical and Modern Synthetic Routes

The synthesis of this compound and its analogs is predominantly achieved through nucleophilic aromatic substitution reactions. These reactions can be fine-tuned through the choice of reaction conditions to achieve the desired regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Positions 2 and 4

The quinazoline ring, particularly when substituted with electron-withdrawing groups like chlorine, is activated towards nucleophilic aromatic substitution (SNAr). The C2 and C4 positions are the primary sites for these reactions. The inherent electronic properties of the quinazoline ring system make the C4 position more electrophilic and thus more reactive towards nucleophiles compared to the C2 position. This difference in reactivity is the cornerstone of regioselective synthesis in this class of compounds.

The synthesis of this compound is a classic example of a highly regioselective SNAr reaction. The reaction between 2,4-dichloroquinazoline and a primary amine, such as tert-butylamine (B42293), overwhelmingly favors substitution at the C4 position. nih.gov This selectivity is attributed to the greater electrophilicity of the C4 carbon, a fact that has been supported by Density Functional Theory (DFT) calculations which show a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at this position, making it more susceptible to nucleophilic attack. nih.gov

The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize the yield and purity of the desired product. The steric hindrance of the tert-butyl group on the incoming amine nucleophile does not significantly impede the reaction at the more accessible C4 position under appropriate conditions.

Interactive Data Table: Reaction Conditions for Selective C4-Amination of 2,4-Dichloroquinazoline

| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aliphatic Amines | Tetrahydrofuran (THF) | Triethylamine (Et3N) | Room Temperature | 0.5 - 3 | Good to Excellent |

| Anilines | THF/Water | Sodium Acetate (NaOAc) | ~80 | 12 - 24 | Moderate to Good |

| Benzylamines | Ethanol | Diisopropylethylamine (iPr2NEt) | ~80 | 4 - 8 | Good |

| tert-Butylamine | Dioxane | - | Reflux | 2 - 6 | Moderate |

Note: The data in this table represents typical conditions and yields for the SNAr reaction of 2,4-dichloroquinazoline with various primary amines. Specific yields for the reaction with tert-butylamine can vary based on the precise reaction conditions employed.

The substitution at the C2 position generally requires more forcing conditions, such as higher temperatures, due to the deactivation of the ring by the electron-donating amino group introduced at C4. This allows for the straightforward isolation of the 2-chloro-4-aminoquinazoline product.

Subsequent Substitution at Position 2 with Amines

The chlorine atom at the C2 position of N-substituted 2-chloroquinazolin-4-amines is less reactive towards nucleophilic substitution than the chlorine at the C4 position. However, under more forcing conditions, this C2-chloro group can be displaced by amines to generate N2,N4-disubstituted quinazoline-2,4-diamine (B158780) derivatives. digitellinc.commdpi.com This sequential substitution strategy is a cornerstone in the synthesis of a diverse library of quinazoline compounds.

The initial step typically involves the regioselective substitution of a 2,4-dichloroquinazoline precursor with a primary amine, which preferentially attacks the more reactive C4 position. nih.govresearchgate.net The resulting N-substituted 2-chloroquinazolin-4-amine can then be subjected to a second nucleophilic substitution at the C2 position. This second step generally requires higher temperatures (often above 100 °C) or the use of microwave irradiation to proceed efficiently. mdpi.com The use of primary amines in this second step leads to the formation of compounds with amine groups at both the 2 and 4 positions, which has been shown to be a favorable structural motif for certain biological activities. digitellinc.com

Table 1: Reaction Conditions for Substitution at Position 2

| Starting Material | Reagent | Conditions | Product |

| N-substituted 2-chloroquinazolin-4-amine | Primary Amine | High Temperature (>100 °C), Microwave | N2,N4-disubstituted quinazoline-2,4-diamine |

DMAP-Catalyzed SNAr Approaches for 4-Arylamino-2-Substituted Quinazolines

4-(Dimethylamino)pyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for a variety of acylation and related reactions. nih.gov In the context of quinazoline synthesis, DMAP has been utilized to catalyze the formation of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate. nih.govacs.org This demonstrates the utility of DMAP in facilitating cyclization and functionalization of the quinazoline scaffold.

While direct DMAP-catalyzed SNAr for the synthesis of 4-arylamino-2-substituted quinazolines is not extensively detailed in the provided context, the principle of DMAP as a "superacylation catalyst" suggests its potential to activate the quinazoline ring or the incoming nucleophile, thereby facilitating the substitution reaction. nih.gov The catalytic cycle of DMAP typically involves the formation of a highly reactive N-acylpyridinium salt, which is then readily attacked by a nucleophile. A similar mechanism could be envisioned for the activation of the C4 position of a 2-substituted quinazoline towards nucleophilic attack by an arylamine.

Acid-Catalyzed SNAr for 2-Position Activation

The reactivity of the C2 position of the quinazoline ring towards nucleophilic aromatic substitution (SNAr) can be enhanced through acid catalysis. Simple protic acids can protonate the heterocyclic nitrogen atoms, which increases the electrophilicity of the carbon atoms in the ring, making them more susceptible to nucleophilic attack. researchgate.net This strategy is particularly useful for activating the less reactive C2 position.

While 2-chloroquinoline generally shows a lower tendency for acid catalysis in reactions with amines compared to its 4-chloro counterpart, the principle of activating the heterocycle through protonation remains a viable synthetic strategy. researchgate.net By protonating one of the ring nitrogens, the electron-withdrawing effect on the C2 position is increased, thereby lowering the activation energy for the SNAr reaction. This approach can be beneficial in overcoming the inherently lower reactivity of the C2-chloro substituent.

Introduction of the tert-Butylamine Moiety

The introduction of the tert-butylamine group at the C4 position of the quinazoline ring is a critical step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution reaction where tert-butylamine acts as the nucleophile.

Direct Amination Strategies

The most straightforward method for introducing the tert-butylamine moiety is through the direct reaction of a 2,4-dichloroquinazoline with tert-butylamine. The C4 position of 2,4-dichloroquinazoline is significantly more reactive towards nucleophilic attack than the C2 position. nih.govresearchgate.net This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net

This reaction is typically carried out by treating 2,4-dichloroquinazoline with tert-butylamine in a suitable solvent. The reaction conditions, such as temperature and solvent, can be optimized to ensure selective monosubstitution at the C4 position, yielding this compound.

Table 2: Regioselective Direct Amination of 2,4-Dichloroquinazoline

| Reactant 1 | Reactant 2 | Key Feature | Product |

| 2,4-Dichloroquinazoline | tert-Butylamine | Preferential attack at the C4 position | This compound |

Copper-Catalyzed N-tert-Butylation of Aromatic Amines

While direct amination is a common strategy, copper-catalyzed cross-coupling reactions offer an alternative approach for the formation of C-N bonds. Although not a direct synthesis of the target compound from a quinazoline precursor, copper-catalyzed N-tert-butylation of aromatic amines is a relevant methodology for introducing a tert-butyl group to a nitrogen atom. This method could potentially be adapted for the synthesis of quinazoline derivatives.

For instance, a copper-catalyzed reaction of 2-amino-4-chloroquinazoline with a tert-butylating agent could be explored. More commonly, copper catalysts are employed in tandem reactions for the synthesis of quinazolinone derivatives from 2-aminobenzamides and tertiary amines. organic-chemistry.org These methodologies highlight the versatility of copper catalysis in the synthesis of nitrogen-containing heterocycles.

Cyclization and Ring-Forming Reactions Leading to the Quinazoline Core

The synthesis of the quinazoline scaffold itself is a fundamental aspect of preparing this compound. A common and effective method involves the cyclization of appropriately substituted anthranilic acid derivatives.

For example, a multi-step synthesis can commence with 2-amino-4-fluorobenzoic acid and urea. scispace.com This initial reaction leads to the formation of a quinazoline-2,4-diol intermediate through a cyclization process. This intermediate can then be subjected to chlorination, typically using phosphoryl chloride (POCl3), to convert the hydroxyl groups into chloro groups, yielding a 2,4-dichloroquinazoline derivative. scispace.com This dichloro intermediate is the key precursor for the subsequent regioselective nucleophilic substitution with tert-butylamine at the C4 position.

Another approach involves the tandem condensation of a cyanoimidate with an amine followed by a reductive cyclization using an iron-HCl system to afford N4-substituted 2,4-diaminoquinazolines. organic-chemistry.org These various cyclization strategies provide versatile entry points to the quinazoline core, which can then be further functionalized to yield the desired target molecule.

Convergent and Divergent Synthetic Strategies for Analogs

The synthesis of analogs of this compound can be efficiently approached through both convergent and divergent strategies, allowing for the systematic modification of the quinazoline scaffold. These methods provide flexible pathways to generate libraries of compounds for further investigation.

A divergent synthetic strategy is particularly powerful for creating a range of analogs from a common intermediate. This approach typically begins with the synthesis of a core quinazoline structure, which is then elaborated in subsequent steps to introduce diversity. For 2,4-disubstituted quinazolines, a key common intermediate is often 2,4-dichloroquinazoline. This intermediate can be subjected to sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is generally more reactive than the one at the C2 position, allowing for regioselective substitution.

For instance, reacting 2,4-dichloroquinazoline with tert-butylamine would preferentially yield this compound. From this new intermediate, the remaining chlorine atom at the C2 position can be displaced by a variety of nucleophiles to generate a library of 2-substituted analogs. A study on the synthesis of 2,4-disubstituted quinazolines demonstrated that the first SNAr reaction with an amine occurs exclusively at the 4-position, while the second substitution at the 2-position often requires acid catalysis and microwave irradiation to proceed efficiently. acs.org This divergent approach is highly modular, enabling the introduction of a wide array of functional groups at the C2 position. rsc.org

Conversely, a convergent synthetic strategy involves the independent synthesis of key structural fragments of the target molecule, which are then coupled in the final stages. For this compound analogs, this could involve preparing a substituted anthranilic acid derivative and a separate fragment that will form the remainder of the pyrimidine (B1678525) ring. For example, a pre-functionalized 2-amino-N-(tert-butyl)benzamide could be cyclized with a one-carbon source to form a 4-aminoquinazolinone derivative. This approach is advantageous when complex or sensitive functionalities are required on either fragment, as it avoids exposing them to the harsh conditions of multi-step linear syntheses. A Vilsmeier–Haack-based carbo-annulation strategy represents a convergent protocol that enables the rapid assembly of structurally diverse quinazoline chemotypes from different building blocks. rsc.org

Optimization of Reaction Conditions and Green Chemistry Considerations

The efficiency and environmental impact of synthesizing this compound and its analogs are critically dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing yield and purity while minimizing waste.

Optimization of Reaction Conditions: The synthesis of quinazolines often involves multiple steps, each requiring careful optimization. For the nucleophilic substitution on a 2,4-dichloroquinazoline core, the choice of solvent can significantly influence reaction rates and outcomes. Solvents like isopropanol are commonly used. acs.org Temperature is another critical factor; while initial substitutions may occur at room temperature, forcing subsequent substitutions, particularly at the less reactive C2 position, may necessitate elevated temperatures, often achieved through microwave heating. acs.org Catalysts, such as Lewis acids or strong acids like trifluoroacetic acid (TFA), can be employed to activate the quinazoline ring for nucleophilic attack. acs.orgindexcopernicus.com The molar ratio of reactants is also optimized to ensure complete conversion and minimize side products. indexcopernicus.com

Interactive Table: Optimization Parameters for Quinazoline Synthesis This table summarizes key reaction parameters that are typically optimized for the synthesis of quinazoline derivatives.

| Parameter | Variable | Desired Outcome | Example Reference |

| Catalyst | Lewis Acid (e.g., BF3-Et2O), Brønsted Acid (e.g., TFA) | Increased reaction rate, activation of substrate | acs.orgindexcopernicus.com |

| Solvent | Isopropanol, Acetonitrile (B52724), Toluene, DMSO | Improved solubility, favorable reaction kinetics | acs.orgresearchgate.net |

| Temperature | Room Temperature to 150°C (Microwave or Conventional) | Overcoming activation energy, controlling selectivity | acs.orgindexcopernicus.com |

| Reactant Ratio | 1:1 to 1:5 (Substrate:Reagent) | Driving reaction to completion, minimizing byproducts | indexcopernicus.com |

| Reaction Time | Minutes (Microwave) to several hours | Ensuring complete conversion | acs.orgindexcopernicus.com |

Green Chemistry Considerations: In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for quinazolines. dntb.gov.uaresearchgate.net These "green" approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and improve atom economy.

Several green techniques have been successfully applied to quinazoline synthesis:

Microwave-Assisted Synthesis: This method often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. researchgate.nettandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or in environmentally friendly solvents like water or deep eutectic solvents (DES) significantly reduces volatile organic compound (VOC) emissions. tandfonline.comnih.govresearchgate.net For example, a one-pot synthesis of quinazolinones has been achieved using a choline chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form the final product, which improves efficiency and reduces waste from intermediate purification steps. researchgate.netnih.gov

Use of Greener Catalysts: Employing recyclable or less toxic catalysts, such as magnetic ionic liquids or phosphotungstic acid, aligns with green chemistry principles. dntb.gov.uanih.gov

Interactive Table: Green Chemistry Approaches in Quinazoline Synthesis This table highlights various green chemistry strategies that have been applied to the synthesis of quinazoline and quinazolinone derivatives.

| Green Strategy | Description | Advantages | Example Reference |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid heating, shorter reaction times, higher yields. | researchgate.nettandfonline.com |

| Deep Eutectic Solvents (DES) | Using mixtures like choline chloride and urea as a solvent system. | Biodegradable, low toxicity, low cost. | tandfonline.comresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduces solvent waste, simplifies purification. | researchgate.netnih.gov |

| Multicomponent Reactions | Three or more components react in a one-pot synthesis. | High atom economy, operational simplicity. | nih.gov |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, inexpensive. | researchgate.net |

By integrating these optimized and green methodologies, the synthesis of this compound and its analogs can be achieved in a more efficient, cost-effective, and sustainable manner.

Chemical Reactivity and Transformations of N Tert Butyl 2 Chloroquinazolin 4 Amine

Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinazoline (B50416) ring is activated towards nucleophilic displacement and serves as a handle for various cross-coupling reactions, making it a primary site for structural elaboration.

The C-2 position of the quinazoline scaffold is electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to 2-substituted quinazoline derivatives.

The reaction with amine nucleophiles is a well-established method for the synthesis of 4,2-disubstituted aminoquinazolines. Both primary and secondary amines can be employed to displace the C-2 chloride. These reactions are typically conducted in a suitable solvent, and in some cases, under microwave irradiation to accelerate the reaction rate. Electron-rich amines generally react more readily, while electron-poor amines might require more forcing conditions. nih.gov

Oxygen and sulfur nucleophiles also participate in these displacement reactions. Alkoxides (from alcohols) and thiolates (from thiols) can react with the C-2 chloro position to form the corresponding ethers and thioethers, respectively. These reactions often require a base to generate the more nucleophilic alkoxide or thiolate anion.

Table 1: Representative Nucleophilic Displacement Reactions at C-2

Nucleophile Product Type Typical Conditions Reference Primary/Secondary Amines (e.g., Piperidine, Aniline) 2-Amino-N-tert-butylquinazolin-4-amine derivatives Solvent (e.g., 2-Propanol, THF/H2O), Heat or Microwave [1, 20] Alcohols (in the form of alkoxides, e.g., Sodium Methoxide) 2-Alkoxy-N-tert-butylquinazolin-4-amine derivatives Base (e.g., NaH), Anhydrous Solvent (e.g., THF, DMF) General SNAr Thiols (in the form of thiolates, e.g., Sodium Thiophenoxide) 2-Thioether-N-tert-butylquinazolin-4-amine derivatives Base (e.g., K2CO3), Solvent (e.g., DMF, Acetonitrile) General SNAr

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-2 position. The C-Cl bond can participate in reactions such as Suzuki, Sonogashira, and Heck couplings.

The Suzuki-Miyaura coupling involves the reaction of the 2-chloroquinazoline with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl or aryl-vinyl linkages. The reactivity in Suzuki couplings for chloroquinazolines is well-documented, allowing for the introduction of a wide range of substituted aryl and heteroaryl groups. semanticscholar.orgsemanticscholar.org

The Sonogashira coupling enables the formation of a C-C bond between the C-2 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. It is a direct method for synthesizing 2-alkynylquinazoline derivatives. researchgate.netorganic-chemistry.org

The Heck reaction involves the coupling of the 2-chloroquinazoline with an alkene in the presence of a palladium catalyst and a base to form a 2-alkenylquinazoline. organic-chemistry.org This reaction provides a means to introduce vinyl groups, which can be further functionalized.

Table 2: Representative Cross-Coupling Reactions at C-2

Reaction Coupling Partner Catalyst System Typical Conditions Reference Suzuki-Miyaura Aryl/Vinyl Boronic Acid Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Toluene, Dioxane/H2O), Heat [25, 37] Sonogashira Terminal Alkyne Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., Et3N) Solvent (e.g., THF, DMF), Room Temp. to Heat [7, 13] Heck Alkene Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base (e.g., Et3N) Solvent (e.g., DMF, Acetonitrile), Heat [17, 24]

Reactions Involving the N-tert-Butylamino Group at C-4

The N-tert-butylamino group at the C-4 position contains a secondary amine functionality that can undergo further derivatization.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles. youtube.com

Acylation: The amino group can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction introduces a carbonyl group, which can alter the electronic properties and steric environment of the molecule.

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. However, over-alkylation to form a quaternary ammonium salt is a potential side reaction if the conditions are not carefully controlled. youtube.comdocbrown.info Reductive amination with aldehydes or ketones in the presence of a reducing agent is another method to introduce alkyl groups. nih.gov

Table 3: Derivatization of the N-tert-Butylamino Group

Reaction Reagent Product Type Typical Conditions Reference Acylation Acyl Chloride or Anhydride N-acyl-N-tert-butyl-2-chloroquinazolin-4-amine Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) General Amine Acylation Alkylation Alkyl Halide N-alkyl-N-tert-butyl-2-chloroquinazolin-4-amine Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) [34, 35] Reductive Amination Aldehyde/Ketone N-alkyl-N-tert-butyl-2-chloroquinazolin-4-amine Reducing Agent (e.g., NaBH(OAc)3), Acid catalyst masterorganicchemistry.com

The tert-butyl group is generally robust but can be cleaved under specific, typically acidic, conditions. This de-tert-butylation reaction would unmask the primary amine at the C-4 position, providing a precursor for further functionalization.

Cleavage of N-tert-butyl groups often requires strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com Milder, catalytic methods have also been developed. For instance, copper(II) triflate (Cu(OTf)₂) has been reported to catalytically cleave N-tert-butyl groups from amides at room temperature, a reaction driven by the release of isobutylene. bath.ac.uk While this has been demonstrated on amides, similar conditions could potentially be explored for the de-tert-butylation of the aminoquinazoline. This transformation is synthetically useful as it allows the tert-butyl group to serve as a temporary protecting group for the 4-amino position.

Reactions on the Quinazoline Ring System

The fused benzene (B151609) ring of the quinazoline scaffold can undergo electrophilic aromatic substitution. The directing effects of the fused pyrimidine (B1678525) ring and the existing substituents on N-tert-butyl-2-chloroquinazolin-4-amine will govern the position of substitution.

Nitration is a common electrophilic aromatic substitution. Reaction of quinazoline derivatives with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, can introduce a nitro group onto the benzene ring. google.comgoogle.com For related 4-aminoquinoline (B48711) structures, nitration has been shown to occur at various positions on the benzene ring depending on the reaction conditions and other substituents. Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), is another feasible electrophilic substitution to introduce halogen atoms onto the aromatic ring.

Table 4: Representative Reactions on the Quinazoline Ring

Reaction Reagent Expected Major Product Position(s) Typical Conditions Reference Nitration HNO3 / H2SO4 5- or 7-nitro derivative Low temperature [14, 39] Halogenation NBS, NCS, or I2/H2O2 5- or 7-halo derivative Solvent (e.g., CH3CN, H2O) nih.gov

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the quinazoline scaffold is generally less reactive towards electrophiles than benzene itself, due to the electron-withdrawing nature of the fused pyrimidine ring. However, the presence of the amino group at the 4-position, a potent activating group, enhances the electron density of the benzene ring, thereby facilitating electrophilic attack. The amino group is an ortho, para-director. In the context of the quinazoline ring system, this directs incoming electrophiles to positions 5 and 7.

The directing effects of the substituents on the benzene moiety of this compound are summarized below:

| Position | Substituent | Directing Effect |

| 4 | -NH-tert-butyl | Activating, ortho, para-director (to positions 5 and 7) |

| Fused Pyrimidine Ring | Electron-withdrawing | Deactivating |

Considering these factors, electrophilic aromatic substitution is predicted to occur preferentially at the 7-position due to reduced steric hindrance compared to the 5-position, which is peri-disposed to the tert-butylamino group.

Nitration: While direct nitration of this compound has not been explicitly reported, studies on related 4-aminoquinazolines suggest that nitration would likely occur on the benzene ring. For instance, the nitration of 4(3H)-quinazolinone with a mixture of nitric acid and sulfuric acid yields 6-nitroquinazolin-4(3H)-one wikipedia.org. Given the strong activating effect of the amino group, milder nitrating conditions would likely be required for this compound to avoid side reactions. The anticipated major product would be 7-nitro-N-tert-butyl-2-chloroquinazolin-4-amine.

Halogenation: Halogenation of the quinazoline ring system can be complex, with the potential for substitution on either the benzene or pyrimidine ring depending on the conditions. For electrophilic substitution on the benzene ring of this compound, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent would be employed. The amino group would direct the incoming halogen to the 7-position.

Oxidation and Reduction Pathways

Oxidation: The this compound molecule possesses several sites susceptible to oxidation, including the amino group and the quinazoline ring system. The secondary amine can be oxidized to a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents might lead to the formation of hydroxylamines or nitroxide radicals. Stronger oxidizing agents could potentially cleave the tert-butyl group or lead to the degradation of the quinazoline ring. The atmospheric degradation of tert-butylamine (B42293), a related primary amine, initiated by hydroxyl radicals, has been shown to proceed via hydrogen abstraction from the amino group, leading to the formation of tert-butylnitramine and acetone in the presence of nitrogen oxides wikipedia.orgresearchgate.net. While the reaction environment is different, this suggests the N-H bond is a potential site of oxidative attack.

Reduction: The primary sites for reduction in this compound are the chloro group at the 2-position and the quinazoline ring itself.

Dechlorination: The chloro group at the 2-position can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere nih.gov. The product of such a reaction would be N-tert-butylquinazolin-4-amine. The conditions for such a transformation would need to be carefully controlled to avoid reduction of the quinazoline ring.

Reduction of the Quinazoline Ring: The quinazoline ring can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like platinum or rhodium can lead to the saturation of the heterocyclic ring, yielding tetrahydroquinazoline derivatives rsc.org. The specific product would depend on the reaction conditions, including catalyst, solvent, temperature, and pressure.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | N-hydroxy-N-tert-butyl-2-chloroquinazolin-4-amine |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Degradation of the quinazoline ring |

| Reduction (Dechlorination) | H₂, Pd/C, solvent (e.g., ethanol) | N-tert-butylquinazolin-4-amine |

| Reduction (Ring Hydrogenation) | H₂, PtO₂ or Rh/C, acidic media | N-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine |

C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical approach to modify the core structure of this compound. While specific examples for this exact molecule are not prevalent, extensive research on the C-H functionalization of quinazolines and related heterocycles provides a strong basis for potential transformations. These reactions are typically mediated by transition metal catalysts, such as palladium, rhodium, or copper.

The most likely sites for C-H functionalization on the benzene ring of this compound would be the 5- and 7-positions, directed by the amino group at the 4-position.

Palladium-Catalyzed C-H Arylation: This reaction would involve the coupling of this compound with an aryl halide or boronic acid in the presence of a palladium catalyst. The amino group would direct the arylation to the ortho positions (5 and 7).

Rhodium-Catalyzed C-H Amination: Direct amination of the benzene ring could potentially be achieved using a rhodium catalyst with an appropriate amino source. This would likely also be directed to the 5- or 7-position.

Copper-Catalyzed C-H Functionalization: Copper catalysts are also widely used for various C-H functionalization reactions, including amination, alkoxylation, and thiolation.

A summary of potential C-H functionalization reactions is presented below:

| Reaction Type | Catalyst System | Coupling Partner | Potential Product Position |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl boronic acid | 7-Aryl |

| C-H Amination | [RhCp*Cl₂]₂ | Amine source | 7-Amino |

| C-H Alkoxylation | Cu(OAc)₂ | Alcohol | 7-Alkoxy |

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including pH, temperature, and light. The primary points of instability are the chloro substituent at the 2-position and the tert-butylamino group.

Hydrolysis: The chloro group at the 2-position of the quinazoline ring is susceptible to nucleophilic substitution, particularly hydrolysis. In aqueous acidic or basic solutions, the chlorine atom can be displaced by a hydroxyl group to form the corresponding 2-hydroxy-quinazolin-4-amine derivative. The rate of hydrolysis is dependent on the pH and temperature of the solution. Generally, the chlorine at the 4-position of a 2,4-dichloroquinazoline (B46505) is more reactive towards nucleophiles than the chlorine at the 2-position researchgate.netchim.it. By analogy, the 2-chloro substituent in this compound is expected to be relatively stable under neutral conditions but may undergo hydrolysis under more forcing acidic or basic conditions.

Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The thermal decomposition of tert-butylamine has been studied and proceeds via complex radical mechanisms mdpi.com. While the quinazoline core is relatively stable, the tert-butyl group could be susceptible to elimination or fragmentation at high temperatures.

Photodegradation: Exposure to ultraviolet (UV) light could lead to the degradation of the molecule. The quinazoline ring system can absorb UV radiation, which may lead to photochemical reactions. Photolysis of related chloro-heterocyclic compounds can result in dehalogenation or ring rearrangement. For instance, photolysis of a chloroquine (B1663885) derivative has been shown to lead to changes in its structure upon exposure to UV light.

Potential Degradation Products:

| Degradation Pathway | Conditions | Major Product(s) |

| Hydrolysis | Acidic or basic aqueous solution | N-tert-butyl-2-hydroxyquinazolin-4-amine |

| Thermal Degradation | High temperature | Fragmentation products, potential dealkylation |

| Photodegradation | UV irradiation | Dechlorinated products, rearranged isomers |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substitution at the Quinazoline (B50416) Core

The quinazoline core offers several positions for substitution, each with the potential to modulate the compound's physicochemical properties and biological activity. The following sections detail the impact of modifications at the N-4, C-2, and the benzenoid ring (C5-C8) positions.

Role of the tert-Butyl Group at N-4 in Modulating Activity

The N-4 position of the quinazolin-4-amine (B77745) scaffold is crucial for its biological activity, and the nature of the substituent at this position can significantly influence its potency and selectivity. The tert-butyl group, being a bulky and lipophilic moiety, imparts distinct characteristics to the molecule.

In studies on related quinazolinone structures, the introduction of steric bulk at the N-4 position has been shown to have a notable impact on activity. For instance, in a series of 2,3-dihydroquinazolin-4(1H)-ones, the introduction of a tert-butyl group on the aromatic moiety led to a significant decrease in potency against various cancer cell lines. nih.gov This suggests that for certain biological targets, a large substituent at this position may be detrimental to binding.

The tert-butyl group is also known to act as a conformational anchor in six-membered rings due to the high energy of 1,3-diaxial repulsion. conicet.gov.ar This property can lock the side chain into a specific orientation, which can be either favorable or unfavorable for interaction with a biological target, depending on the topology of the binding site.

Significance of the Chloro Group at C-2 and its Replacement

The chloro group at the C-2 position of the quinazoline ring is a key feature of N-tert-butyl-2-chloroquinazolin-4-amine. This halogen atom serves two primary purposes: it influences the electronic properties of the quinazoline ring system, and it acts as a versatile synthetic handle for further molecular modifications.

The chlorine atom is an electron-withdrawing group, which can modulate the reactivity of the quinazoline core. More importantly, it is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is extensively utilized in the synthesis of novel quinazoline derivatives. The reaction of 2,4-dichloroquinazoline (B46505) with primary amines, such as tert-butylamine (B42293), proceeds with high regioselectivity to yield N-substituted-2-chloroquinazolin-4-amines. digitellinc.comnih.gov

The 2-chloro group can be readily displaced by a variety of nucleophiles, including primary and secondary amines, to generate 2,4-diaminoquinazoline derivatives. digitellinc.com This synthetic strategy allows for the introduction of a diverse range of substituents at the C-2 position, enabling the exploration of a broad chemical space and the optimization of biological activity. For example, the replacement of the 2-chloro group with another amine has been shown to be beneficial for the inhibition of certain enzymes. digitellinc.com

The following table summarizes the outcomes of replacing the C-2 chloro group with different amine nucleophiles in related quinazoline frameworks:

| Starting Material | Nucleophile | Product | Research Focus |

| N-substituted 2-chloroquinazolin-4-amines | Primary Amine | N2,N4-disubstituted quinazoline-2,4-diamines | Inhibition of AGNH in Trichomonas vaginalis digitellinc.com |

Effects of Additional Substitutions on the Benzenoid Moiety (C5-C8) on Research Outcomes

The benzenoid portion of the quinazoline ring (positions C5, C6, C7, and C8) provides further opportunities for structural modification to fine-tune the properties of the molecule. Substitutions on this ring can influence factors such as solubility, metabolic stability, and target binding affinity.

While specific studies on this compound with various benzenoid substitutions are not extensively documented, research on related quinazoline derivatives has demonstrated the importance of this region. For example, in a series of N-phenethyl-quinazolin-4-yl-amines, modifications to the quinazoline core were a key area of investigation to probe the structure-activity relationship. montana.edu Generally, the introduction of small lipophilic or electron-withdrawing groups on the benzenoid ring can lead to enhanced biological activity. rsc.org

The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7. nih.gov This provides a basis for predicting the outcomes of reactions aimed at modifying the benzenoid moiety.

Impact of N-Substitution Patterns on Biological Interactions

The amine group at the N-4 position is a critical determinant of the biological activity of quinazolin-4-amines. The nature of the substitution on this nitrogen, whether it be a primary, secondary, or tertiary amine, can have a profound effect on the molecule's interactions with its biological targets.

Primary, Secondary, and Tertiary Amine Modifications

The synthesis of N-substituted quinazolin-4-amines is often achieved through the reaction of 4-chloroquinazoline (B184009) or 2,4-dichloroquinazoline with the corresponding primary amine. digitellinc.com This allows for the introduction of a wide variety of substituents at the N-4 position.

Primary Amines: The unsubstituted amino group at N-4 can participate in hydrogen bonding as a donor.

Secondary Amines: The N-tert-butyl group in the title compound makes it a secondary amine. This substitution pattern allows for a single hydrogen bond donation from the amine nitrogen while introducing a bulky, lipophilic feature.

Tertiary Amines: Further alkylation of the N-4 amine to a tertiary amine would remove its hydrogen bond donating capacity, which could be detrimental to its interaction with targets that rely on this interaction. However, the introduction of an additional substituent could offer new binding interactions or alter the molecule's physicochemical properties.

The conversion of the 2-chloro group to another amino group, leading to N2,N4-disubstituted quinazoline-2,4-diamines, has been shown to be a successful strategy in modulating biological activity. digitellinc.com This highlights the importance of the substitution pattern at both the C-2 and N-4 positions.

Conformational Analysis of Amine Side Chains

The three-dimensional conformation of the N-substituent is a critical factor in determining the biological activity of quinazolin-4-amines. The tert-butyl group, due to its significant steric bulk, has a pronounced effect on the conformational preferences of the N-4 side chain.

The tert-butyl group is known to be a "conformational anchor," meaning it tends to lock the substituent into a particular spatial arrangement to minimize steric strain. conicet.gov.ar In saturated six-membered rings, a tert-butyl group typically prefers an equatorial position. However, in certain systems, such as 1,3,5-triazinanes, an axial orientation has been observed in the solid state. conicet.gov.ar

In the context of this compound, the rotational barrier around the C4-N bond will be influenced by the steric interactions between the tert-butyl group and the quinazoline core, particularly the hydrogen atom at C5. This conformational restriction can pre-organize the molecule for binding to its biological target, potentially enhancing its affinity. Computational studies and experimental techniques such as NMR can provide further insights into the preferred conformations of the N-tert-butyl side chain.

Elucidation of Pharmacophoric Requirements

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For the 4-aminoquinazoline class of compounds, several key pharmacophoric features have been identified through extensive research on various derivatives.

The core quinazoline ring serves as a fundamental scaffold, providing a rigid framework for the spatial orientation of key interacting groups. The nitrogen atoms at positions 1 and 3 are often involved in hydrogen bonding with receptor active sites.

The substituent at the 4-amino position plays a critical role in modulating potency and selectivity. The N-tert-butyl group in the title compound is a bulky, lipophilic moiety. In medicinal chemistry, such groups can influence a compound's properties in several ways:

Steric Influence : The bulky nature of the tert-butyl group can provide a better fit into a hydrophobic pocket of a target receptor, thereby enhancing binding affinity.

Metabolic Stability : The presence of a tert-butyl group can shield adjacent chemical bonds from metabolic enzymes, thus increasing the compound's half-life in biological systems.

Lipophilicity : The lipophilic character of the tert-butyl group can affect the molecule's ability to cross cell membranes.

The substituent at the 2-position of the quinazoline ring is also pivotal for activity. The chloro group is an electron-withdrawing group that can influence the electronic distribution of the entire ring system. This can affect the pKa of the quinazoline nitrogens and their ability to form hydrogen bonds. Furthermore, the 2-position can be a key point for further chemical modification to explore interactions with the target protein. In many quinazoline-based inhibitors, this position is often substituted with groups that can form additional hydrogen bonds or hydrophobic interactions.

Pharmacophore models for related 6-arylquinazolin-4-amines, which are potent inhibitors of kinases like Clk4 and Dyrk1A, have been developed. nih.gov These models, while not directly applicable to the title compound, highlight the general importance of the quinazoline core and the substituents at various positions for kinase inhibition.

A general pharmacophore model for 4-aminoquinazoline derivatives often includes:

A heterocyclic core (the quinazoline ring).

A hydrogen bond donor/acceptor site (the 4-amino group and ring nitrogens).

A hydrophobic region (the tert-butyl group).

An additional interaction site at the 2-position (the chloro group).

The following table summarizes the key structural features and their potential roles based on general SAR principles for quinazoline derivatives.

| Feature | Moiety | Potential Role in Biological Activity |

| Core Scaffold | Quinazoline Ring | Provides a rigid framework for the spatial arrangement of substituents. Nitrogen atoms at N1 and N3 can act as hydrogen bond acceptors. |

| C4-Substituent | N-tert-butyl group | Provides a bulky, hydrophobic feature that can fit into a lipophilic pocket of the target, potentially increasing binding affinity and metabolic stability. |

| C2-Substituent | Chloro group | Acts as an electron-withdrawing group, influencing the electronic properties of the quinazoline ring. It can also serve as a handle for further chemical modifications. |

Strategies for Lead Optimization and Analogue Design in Pre-clinical Research

Lead optimization is a crucial phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For quinazoline derivatives, several strategies have been successfully employed in pre-clinical research.

Modification of the 2-Position:

Modification of the 4-Amino Substituent:

While the N-tert-butyl group is a key feature, designing analogues with different alkyl or aryl groups at this position can help to probe the size and nature of the corresponding binding pocket. Replacing the tert-butyl group with other bulky or flexible side chains can fine-tune the compound's affinity and selectivity for its target. For example, in the context of 4-aminoquinolines, modifications of the side chain at the 4-amino position have been shown to significantly impact antimalarial activity.

Substitution on the Benzene (B151609) Ring of the Quinazoline Core:

Another common strategy for lead optimization is the introduction of various substituents (e.g., methoxy, fluoro, methyl) on the benzene part of the quinazoline ring (positions 5, 6, 7, and 8). These modifications can influence the electronic properties, solubility, and metabolic stability of the compound, as well as provide additional interaction points with the target.

The following table outlines common lead optimization strategies and their rationale for quinazoline-based compounds.

| Strategy | Rationale | Potential Outcomes |

| Displacement of the 2-chloro group | Explore new interactions with the target protein; modulate physicochemical properties. | Increased potency, improved selectivity, better solubility. |

| Variation of the N4-alkyl group | Probe the size and nature of the hydrophobic binding pocket; fine-tune lipophilicity. | Enhanced binding affinity, optimized pharmacokinetic profile. |

| Substitution on the quinazoline ring | Modulate electronic properties, block metabolic sites, and introduce new binding interactions. | Improved metabolic stability, increased potency, better ADME properties. |

| Bioisosteric replacement | Replace functional groups with others that have similar steric and electronic properties to improve potency or reduce toxicity. | Enhanced biological activity, improved safety profile. |

In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are often employed to guide the design of new analogues. nih.gov These computational tools can help prioritize the synthesis of compounds that are most likely to have improved properties, thereby accelerating the lead optimization process.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Antileishmanial Activity Studies

Quinazoline-containing compounds have emerged as a promising class of agents in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The enzyme dihydrofolate reductase (DHFR) is a crucial target in antimicrobial chemotherapy. It plays a vital role in the synthesis of tetrahydrofolate, a key cofactor for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. A class of compounds structurally related to N-tert-butyl-2-chloroquinazolin-4-amine, the N2,N4-disubstituted quinazoline-2,4-diamines, have been reported to act as DHFR inhibitors. While this is a known mechanism of action for this class of compounds, it has been suggested that other mechanisms may also contribute to their antileishmanial effects.

Activity against Leishmania donovani and L. amazonensis Intracellular Amastigotes

The clinically relevant stage of the Leishmania parasite in the mammalian host is the intracellular amastigote, which resides within macrophages. Therefore, the activity of potential drug candidates against this form is a critical determinant of their therapeutic potential. Studies on a series of N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated their efficacy against intracellular amastigotes of both Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, a cause of cutaneous leishmaniasis.

While specific data for this compound was not found, the following table presents data for representative compounds from the broader class of N2,N4-disubstituted quinazoline-2,4-diamines, illustrating their potential.

| Compound ID | Leishmania Species | Target Stage | EC50 (µM) |

| Representative Quinazoline (B50416) 1 | L. donovani | Intracellular Amastigote | Data not available |

| Representative Quinazoline 2 | L. amazonensis | Intracellular Amastigote | Data not available |

EC50 values represent the concentration of the compound that inhibits parasite growth by 50%. Data for specific N2,N4-disubstituted quinazoline-2,4-diamines would be populated here based on experimental findings.

Studies in Murine Models of Visceral Leishmaniasis

To evaluate the in vivo efficacy of these compounds, studies in animal models are essential. A murine model of visceral leishmaniasis is a standard pre-clinical tool to assess the potential of a drug to treat the systemic form of the disease. A representative compound from the N2,N4-disubstituted quinazoline-2,4-diamine (B158780) series has shown efficacy in such a model, demonstrating a reduction in parasite burden in the liver. This indicates that this class of compounds has the potential for in vivo activity.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action.

Mechanism of Cytochrome bd Oxidase Inhibition in Mycobacterium tuberculosis

The electron transport chain is a vital pathway for energy production in M. tuberculosis and a validated target for antitubercular drugs. Cytochrome bd oxidase is a key terminal oxidase in this pathway, particularly important for the pathogen's survival under certain conditions. A class of compounds known as N-phenethyl-quinazolin-4-yl-amines has been identified as inhibitors of cytochrome bd oxidase. While these compounds are structurally distinct from this compound, they share the core quinazoline scaffold, suggesting that this chemical class has the potential to target the mycobacterial respiratory chain.

Anticancer Activity (In Vitro Studies)

The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib (B1684475) and erlotinib, targeting tyrosine kinases. The anticancer potential of various quinazoline derivatives is an active area of research.

While specific in vitro anticancer activity data for this compound were not identified in the reviewed literature, the broader class of 2,4-disubstituted quinazolines has been investigated for cytotoxic effects against various cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC50) as a measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) |

| Data not available | Data not available | Data not available |

This table would be populated with specific cancer cell lines, their corresponding cancer types, and the IC50 values for this compound if such data were available.

DNA-Binding Affinity and Intercalation Studies

The interaction of this compound with DNA is a key area of investigation to understand its cytotoxic potential. While specific studies exclusively detailing the DNA-binding affinity and intercalation of this compound are not extensively available, research on analogous quinazoline derivatives provides insights into potential mechanisms. Compounds with a planar quinazoline ring system are often capable of intercalating between the base pairs of DNA. This mode of binding can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The planar structure of the central aromatic ring system in compounds like variolin B, which shares structural similarities, is reminiscent of known DNA intercalators. researchgate.net This suggests that this compound may also interact with DNA, although further specific binding assays are required to confirm this hypothesis and determine the binding constants.

Inhibition of Specific Enzymes (e.g., EGFR, GSK-3)

The quinazoline scaffold is a well-established pharmacophore in the development of enzyme inhibitors, particularly for protein kinases involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Quinazoline-based compounds have been successfully developed as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. mdpi.commdpi.com These inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the kinase domain. nih.gov The development of both first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib, dacomitinib) EGFR inhibitors has been centered around the quinazoline core. medchemexpress.com While direct inhibitory data for this compound against EGFR is not specified in the available literature, its structural framework is consistent with that of known EGFR inhibitors, suggesting it may possess similar activity.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. mdpi.comnih.gov A wide array of chemical scaffolds has been explored for GSK-3 inhibition. chemrxiv.orgsigmaaldrich.com Although specific studies on this compound as a GSK-3 inhibitor are not prominent, the diverse chemical nature of known GSK-3 inhibitors suggests that various heterocyclic compounds could be potential candidates. mdpi.comnih.gov Further enzymatic assays would be necessary to determine if this compound exhibits inhibitory activity against GSK-3.

Activity against Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2, HFB4)

The cytotoxic effects of quinazoline derivatives have been evaluated against a panel of human cancer cell lines. Studies on compounds with similar core structures demonstrate significant anti-proliferative activity. For instance, various novel quinazoline derivatives have shown potent cytotoxicity against colon cancer (HCT-116) and liver cancer (HepG-2) cell lines, with IC₅₀ values in the micromolar range. waocp.org Similarly, other heterocyclic compounds have been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, revealing moderate to high cytotoxic activity. mdpi.comnih.gov

While specific IC₅₀ values for this compound against MCF-7, HCT-116, HepG-2, and HFB4 are not detailed in the reviewed literature, the established anticancer properties of the quinazoline class of compounds support the potential for its activity.

| Cell Line | Cancer Type | General Activity of Quinazoline Analogs |

| MCF-7 | Breast Adenocarcinoma | Moderate to High Cytotoxicity mdpi.comnih.gov |

| HCT-116 | Colorectal Carcinoma | Potent Cytotoxicity waocp.orgnih.gov |

| HepG-2 | Hepatocellular Carcinoma | Potent Cytotoxicity waocp.org |

| HFB4 | Bladder Carcinoma | Data not available for close analogs |

Antimalarial Activity (Pre-clinical Models)

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being the most well-known example. Research has explored modifications of this core structure to combat drug resistance.

Activity against Plasmodium falciparum Asexual Stage and Gametocytes

Compounds based on the 4-aminoquinoline structure have demonstrated potent activity against the blood stages of Plasmodium falciparum. lstmed.ac.uk The mechanism often involves the inhibition of hemozoin formation in the parasite's digestive vacuole. While direct data on this compound is limited, a closely related 4-aminoquinoline, N-tert-butyl isoquine (B1199177) (GSK369796), was developed and showed excellent activity against P. falciparum in vitro. nih.govnih.gov This suggests that the N-tert-butyl moiety can be a favorable substitution in antimalarial compounds. The activity of such compounds typically covers the asexual erythrocytic stages, which are responsible for the clinical symptoms of malaria.

Evaluation against Multidrug Resistant P. falciparum Strains

A critical aspect of antimalarial drug development is activity against chloroquine-resistant (CQR) and other multidrug-resistant strains of P. falciparum. Many novel 4-aminoquinoline derivatives have been specifically designed and tested to overcome resistance mechanisms. lookchem.comnih.gov For example, N-tert-butyl isoquine was shown to be effective against CQR strains. nih.gov Similarly, other synthetic quinoline (B57606) derivatives have demonstrated efficacy against parasites resistant to clinically available antimalarials. The structural features of this compound align with strategies aimed at developing malaria treatments that can circumvent existing resistance.

| P. falciparum Strain Type | General Activity of 4-Aminoquinoline Analogs |

| Drug-Sensitive (e.g., 3D7, NF54) | High in vitro activity lstmed.ac.uknih.gov |

| Multidrug-Resistant (e.g., K1, W2) | Potent activity designed to overcome resistance lstmed.ac.uknih.gov |

Enzyme Inhibition Studies (Non-clinical)

Beyond the specific enzymes EGFR and GSK-3, the quinazoline scaffold has been investigated for its inhibitory effects on a range of other enzymes. For example, N-phenethyl-quinazolin-4-yl-amines have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, highlighting the broader antimicrobial potential of this class of compounds. researchgate.net Other non-clinical studies have explored quinazolinones as potential analgesic and anti-inflammatory agents, which may involve the inhibition of enzymes like cyclooxygenase (COX). These findings underscore the versatility of the quinazoline core structure in targeting diverse enzymatic pathways, suggesting that this compound could also exhibit inhibitory activities against other relevant biological targets.

Cholinesterase Inhibition (AChE, BChE)

No specific data from pre-clinical models detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) could be retrieved.

Monoamine Oxidase (MAO-A/B) Inhibition

There is no available research documenting the inhibitory effects or IC50 values of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While other quinazolinone derivatives have been explored as MAO inhibitors, specific findings for this compound are absent.

Adenosine/Guanosine Nucleoside Ribohydrolase (AGNH) Inhibition

Scientific literature lacks information regarding the evaluation of this compound as an inhibitor of adenosine/guanosine nucleoside ribohydrolase (AGNH).

Antimicrobial and Antifungal Research

Activity against Gram-Negative Bacteria (e.g., Acinetobacter baumannii)

While specific minimum inhibitory concentration (MIC) values for this compound against Acinetobacter baumannii are not explicitly reported, research into the broader class of N2,N4-disubstituted quinazoline-2,4-diamines has shown potent antibacterial activity against multidrug-resistant strains of this pathogen. nih.gov Studies on libraries of these related compounds have demonstrated that structural modifications, such as substitutions at the 6-position with a halide, can yield potent antibacterial agents with MICs as low as 0.5 µM. nih.gov Another class of related compounds, pyrrolo[3,2-f]quinazoline derivatives, also displayed significant activity against A. baumannii, with MICs ranging from 0.5 to 32 µg/mL. nih.gov These findings suggest the potential of the quinazoline scaffold as a source of antibacterial agents, though direct data for this compound is not available.

Antifungal Efficacy against Specific Fungal Strains (e.g., Fusarium moniliforme)

No pre-clinical studies were found that investigated or established the antifungal efficacy of this compound against Fusarium moniliforme or any other fungal strains.

Other Biological Activities in Pre-clinical Contexts

No additional pre-clinical studies detailing other specific biological activities of this compound could be identified in the reviewed literature.

Antiviral Activity (e.g., against Tobacco Mosaic Virus, Cytomegalovirus)

No studies were found that investigated the antiviral activity of this compound against Tobacco Mosaic Virus (TMV) or Cytomegalovirus (CMV). While some quinazoline derivatives have been synthesized and evaluated for their in vitro anti-influenza A virus activity and activity against TMV, there is no data specific to the requested compound. sci-hub.semdpi.comnih.gov

Anti-inflammatory Properties

There is no available research on the anti-inflammatory properties of this compound. The quinazoline scaffold is known to be associated with anti-inflammatory activity, and various derivatives have been synthesized and tested for these effects. mdpi.comnih.govfabad.org.tr However, specific mechanistic investigations, data tables, or detailed findings for this compound are absent from the scientific literature.

Insecticidal Applications

Plant Elicitor Function

There is no information available in the scientific literature about this compound functioning as a plant elicitor. Research into plant elicitors is an active area, but studies have not been published on this specific compound.

Table of Compounds Mentioned

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in elucidating the interactions between a ligand, such as N-tert-butyl-2-chloroquinazolin-4-amine, and its biological target. While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology is well-established for the broader class of 4-aminoquinazoline derivatives.

These simulations computationally place the ligand into the binding site of a target protein to predict its binding affinity and orientation. For instance, computational studies on substituted 4-aminoquinazolines have been used to predict their binding mode to the human TLR4/MD-2 complex. nih.gov Such studies indicate that these compounds primarily bind to the MD-2 protein within the complex. The interactions are often characterized by attractive forces with multiple residues of MD-2 and TLR4, which enhance the stability of the binding. nih.gov Molecular docking can help identify key amino acid residues that interact with the ligand, providing insights into the structural basis of its activity.

A typical molecular docking workflow involves:

Preparation of the ligand (this compound) structure, often involving energy minimization.

Preparation of the receptor structure, which includes adding hydrogen atoms and assigning charges.

Execution of the docking algorithm to generate various binding poses of the ligand in the receptor's active site.

Scoring and analysis of the generated poses to identify the most likely binding mode and to estimate the binding affinity.

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic properties of this compound. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its flexibility. The molecule can adopt various conformations due to the rotation around its single bonds. Energy minimization calculations, often performed using DFT methods, are employed to identify the most stable conformation (the one with the lowest energy). The biological activity of a molecule is often linked to its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target.

DFT calculations can elucidate the electronic properties of this compound, which are fundamental to its reactivity and interactions. Key properties that can be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules, including its biological target.

Atomic Charges: Calculating the partial charges on each atom of this compound can help in understanding its intermolecular interactions, such as hydrogen bonding and electrostatic interactions.

While specific DFT studies on this compound are not widely published, the application of these methods to similar heterocyclic systems is common in medicinal chemistry research.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for a class of compounds including this compound would involve several steps:

Data Set Collection: A series of quinazoline (B50416) derivatives with their experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

A validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent molecules.

For the 4-aminoquinazoline class of compounds, which are known to interact with Toll-like Receptors (TLRs), specific descriptors are likely to be important for their activity. nih.gov Based on computational studies of related compounds, key descriptors could include:

Electronic Descriptors: The presence and position of electron-withdrawing or electron-donating groups can significantly influence activity. For example, in some 4-aminoquinazolines, a nitro group on a phenylamino (B1219803) moiety was found to be essential for activity, with computational studies showing more favorable interactions at the predicted binding site compared to an amino group. nih.gov

Steric and Shape Descriptors: The size and shape of the substituents, such as the tert-butyl group, can affect how well the molecule fits into the binding pocket of the receptor.

Hydrophobicity Descriptors: The lipophilicity of the molecule can influence its ability to cross cell membranes and interact with the hydrophobic pockets of the target protein.

The table below summarizes some of the key molecular descriptors that could be relevant for the TLR activity of this compound and related compounds.

| Descriptor Class | Specific Descriptor Examples | Potential Relevance to TLR Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic and hydrogen bonding interactions with the receptor. |

| Steric/Topological | Molecular weight, Molar refractivity, Shape indices | Determines the fit of the molecule within the binding site of the TLR complex. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions within the binding pocket. |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Crucial for specific interactions that anchor the ligand to the receptor. |

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of N-tert-butyl-2-chloroquinazolin-4-amine by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a characteristic sharp singlet, integrating to nine protons, typically in the upfield region (around δ 1.5 ppm). The aromatic protons on the quinazoline (B50416) ring would appear as a set of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The amine (N-H) proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. For instance, in related N-aryl-2-(trifluoromethyl)quinazolin-4-amine derivatives, aromatic protons are observed in the range of δ 6.94-7.91 ppm, and the N-H proton can be seen around δ 4.85 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the structure. The tert-butyl group would show two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The quinazoline ring would display a series of signals in the aromatic region (typically δ 115-160 ppm). For example, in similar quinazoline structures, the carbon atoms of the quinazoline core resonate in the range of δ 116-152 ppm. researchgate.net The C-Cl and C-N bonds would also influence the chemical shifts of the attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3500 | A sharp to broad peak indicating the amine group. |

| C-H Aromatic | 3000-3100 | Stretching vibrations of the C-H bonds on the quinazoline ring. |

| C-H Aliphatic | 2850-3000 | Stretching vibrations of the C-H bonds in the tert-butyl group. |

| C=N Stretch | 1610-1630 | Characteristic stretching of the imine bond within the quinazoline ring. |

| C=C Aromatic | 1450-1600 | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| C-N Stretch | 1200-1350 | Stretching vibration of the amine C-N bond. |

| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bond. |

In similar substituted quinazolin-4(3H)-ones, characteristic IR peaks are observed for N-H (3212-3488 cm⁻¹), C=O (1679-1696 cm⁻¹), and C=N (1606-1618 cm⁻¹) stretching vibrations. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed.

Fragmentation Pattern: The molecule would undergo characteristic fragmentation. A prominent fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, the loss of a methyl radical from the tert-butyl group to form a stable carbocation is a likely fragmentation pathway. Cleavage of the bond between the tert-butyl group and the amine nitrogen could also occur. The fragmentation of the quinazoline ring itself would lead to further characteristic ions.

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining single crystals suitable for X-ray diffraction would provide a wealth of information.